Cas no 15444-20-9 (Lysicamine)

Lysicamine structure
Lysicamine structure
Product Name:Lysicamine
CAS No:15444-20-9
MF:C18H13NO3
MW:291.300724744797
CID:904170
PubChem ID:122691
Update Time:2025-09-19

Lysicamine Chemical and Physical Properties

Names and Identifiers

    • Lysicamine
    • 1,2-Dimethoxy-7H-dibenzo(de,g)quinolin-7-one
    • 7H-Dibenzo(de,g)quinolin-7-one, 1,2-dimethoxy- (9CI)
    • BRN 1486372
    • CCRIS 3813
    • Noraporphin-7-one, 4,5,6,6a-tetradehydro-1,2-dimethoxy-
    • NSC 628003
    • Oxonuciferine
    • DTXSID00165628
    • BDBM50292452
    • 7H-Dibenzo[de,g]quinolin-7-one, 1,2-dimethoxy-
    • 1,2-Dimethoxy-7H-dibenzo[de,g]quinolin-7-one #
    • 15444-20-9
    • NSC628003
    • CHEBI:70650
    • CHEMBL510090
    • Q27138982
    • FS-8096
    • HY-122930
    • (+)-ushinsunine-beta-N-oxide
    • 6L30DD6R7O
    • SCHEMBL2046474
    • 7H-Dibenzo(de,g)quinolin-7-one, 1,2-dimethoxy-
    • NSC-628003
    • DPBMWJXWUINLQT-UHFFFAOYSA-N
    • 15,16-dimethoxy-10-azatetracyclo[7.7.1.0?,?.0??,??]heptadeca-1(16),2,4,6,9(17),10,12,14-octaen-8-one
    • 15,16-dimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one
    • AKOS028110808
    • UNII-6L30DD6R7O
    • 5-21-13-00382 (Beilstein Handbook Reference)
    • DTXCID6088119
    • 15,16-dimethoxy-10-azatetracyclo(7.7.1.02,7.013,17)heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one
    • 7H-Dibenzo(de,g)quinolin-7-one, 1,2-dimethoxy-(9CI)
    • DA-75218
    • Inchi: 1S/C18H13NO3/c1-21-13-9-10-7-8-19-16-14(10)15(18(13)22-2)11-5-3-4-6-12(11)17(16)20/h3-9H,1-2H3
    • InChI Key: DPBMWJXWUINLQT-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=C2C=CN=C3C(C4C=CC=CC=4C1=C23)=O)OC

Computed Properties

  • Exact Mass: 291.08959
  • Monoisotopic Mass: 291.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 48.4Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.323
  • Boiling Point: 509.4°Cat760mmHg
  • Flash Point: 261.9°C
  • Refractive Index: 1.68
  • PSA: 48.42

Lysicamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN4471-5mg
Lysicamine
15444-20-9
5mg
¥ 4370 2024-07-19
TargetMol Chemicals
TN4471-1 ml * 10 mm
Lysicamine
15444-20-9
1 ml * 10 mm
¥ 4470 2024-07-19
TargetMol Chemicals
TN4471-5 mg
Lysicamine
15444-20-9 98%
5mg
¥ 4,370 2023-07-11
TargetMol Chemicals
TN4471-1 mL * 10 mM (in DMSO)
Lysicamine
15444-20-9 98%
1 mL * 10 mM (in DMSO)
¥ 4,470 2023-07-11
Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD